Cas no 1097812-58-2 (1,4-dioxane-2-carbohydrazide)

1,4-Dioxane-2-carbohydrazide is a heterocyclic carbohydrazide derivative characterized by its dioxane ring structure. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of hydrazone derivatives and heterocyclic scaffolds. Its key advantages include a stable cyclic ether backbone, which enhances solubility in polar organic solvents, and a reactive carbohydrazide functional group that facilitates condensation reactions with aldehydes, ketones, and other electrophiles. The compound's structural rigidity and bifunctional reactivity make it valuable for applications in pharmaceutical and agrochemical research, where it serves as a building block for the development of biologically active molecules. Its synthesis and handling require standard laboratory precautions.
1,4-dioxane-2-carbohydrazide structure
1,4-dioxane-2-carbohydrazide structure
商品名:1,4-dioxane-2-carbohydrazide
CAS番号:1097812-58-2
MF:C5H10N2O3
メガワット:146.144501209259
MDL:MFCD11645181
CID:4571788
PubChem ID:43348498

1,4-dioxane-2-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxane-2-carbohydrazide
    • 1,4-Dioxane-2-carboxylic acid, hydrazide
    • 1,4-dioxane-2-carbohydrazide
    • MDL: MFCD11645181
    • インチ: 1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8)
    • InChIKey: SBUPBLSDZSZQBG-UHFFFAOYSA-N
    • ほほえんだ: O1CCOCC1C(NN)=O

計算された属性

  • せいみつぶんしりょう: 146.069
  • どういたいしつりょう: 146.069
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6A^2

1,4-dioxane-2-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-96625-0.25g
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
0.25g
$331.0 2024-05-21
Enamine
EN300-96625-2.5g
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
2.5g
$1315.0 2024-05-21
Enamine
EN300-96625-1g
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
1g
$671.0 2023-09-01
Enamine
EN300-96625-10g
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
10g
$2884.0 2023-09-01
Aaron
AR019TX9-100mg
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
100mg
$344.00 2025-02-08
1PlusChem
1P019TOX-250mg
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
250mg
$465.00 2025-03-03
1PlusChem
1P019TOX-1g
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
1g
$885.00 2025-03-03
Aaron
AR019TX9-500mg
1,4-dioxane-2-carbohydrazide
1097812-58-2 95%
500mg
$746.00 2025-02-08
A2B Chem LLC
AV37201-100mg
1,4-Dioxane-2-carbohydrazide
1097812-58-2 95%
100mg
$280.00 2024-04-20
A2B Chem LLC
AV37201-2.5g
1,4-Dioxane-2-carbohydrazide
1097812-58-2 95%
2.5g
$1420.00 2024-04-20

1,4-dioxane-2-carbohydrazide 関連文献

1,4-dioxane-2-carbohydrazideに関する追加情報

Introduction to 1,4-dioxane-2-carbohydrazide (CAS No. 1097812-58-2) and Its Emerging Applications in Chemical Biology

1,4-dioxane-2-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 1097812-58-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and chemical properties. This compound, featuring a dioxane ring conjugated with a hydrazide functional group, exhibits versatile reactivity that makes it a valuable intermediate in the synthesis of pharmacologically active molecules. The combination of its rigid dioxane core and the nucleophilic hydrazide moiety allows for diverse chemical transformations, making it a promising candidate for drug discovery and molecular design.

The dioxane scaffold in 1,4-dioxane-2-carbohydrazide provides a stable framework that can mimic the structural motifs found in natural products and bioactive compounds. This structural feature is particularly useful in medicinal chemistry, where mimicking biologically relevant scaffolds can lead to the development of novel therapeutic agents. Additionally, the hydrazide group serves as a versatile handle for further functionalization, enabling the construction of complex molecules through condensation reactions with aldehydes and ketones. Such reactivity has been exploited in the synthesis of heterocyclic derivatives that exhibit potential biological activities.

In recent years, 1,4-dioxane-2-carbohydrazide has been explored as a key intermediate in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives with antimicrobial and anti-inflammatory properties. The hydrazide moiety can undergo facile reactions with electrophiles, allowing for the introduction of diverse substituents that modulate biological activity. This flexibility has made 1,4-dioxane-2-carbohydrazide a valuable building block in fragment-based drug design approaches.

One of the most intriguing aspects of 1,4-dioxane-2-carbohydrazide is its potential application in modulating enzyme activity. Researchers have leveraged its structural features to develop inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The dioxane ring can interact with specific pockets in enzyme active sites, while the hydrazide group can form covalent or non-covalent bonds with key residues, leading to inhibition of enzymatic activity. This has opened up new avenues for developing enzyme-targeted therapeutics.

The synthesis of 1,4-dioxane-2-carbohydrazide itself is an area of active research. Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound. For example, catalytic hydrogenation techniques have been employed to improve yields and reduce byproduct formation. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste and energy consumption. These advancements are crucial for ensuring that 1,4-dioxane-2-carbohydrazide remains accessible for both academic research and industrial applications.

The biological evaluation of derivatives derived from 1,4-dioxane-2-carbohydrazide has revealed several promising candidates with therapeutic potential. In particular, studies have focused on their ability to interact with biological targets such as kinases and proteases. By modifying the substituents on the dioxane ring and hydrazide group, researchers have been able to fine-tune binding affinities and selectivity profiles. This approach has led to the identification of lead compounds that are being advanced into preclinical development.

Another emerging application of 1,4-dioxane-2-carbohydrazide is in materials science. The unique structural properties of this compound make it suitable for use as a monomer or crosslinking agent in polymer formulations. Researchers have explored its incorporation into hydrogels and other biocompatible materials for drug delivery applications. The ability to functionalize both the dioxane and hydrazide moieties allows for precise control over material properties such as solubility and degradation rate.

The future prospects for 1,4-dioxane-2-carbohydrazide are bright, with ongoing research focusing on expanding its applications across multiple domains. Advances in computational chemistry are enabling more accurate predictions of molecular interactions, which will accelerate the discovery of new derivatives with enhanced biological activity. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists are fostering innovative approaches to harnessing the potential of this versatile compound.

In conclusion, 1 , 4 - dioxane - 2 - carbohydrazide ( CAS No . 1097812 - 58 - 2 ) represents a significant advancement in chemical biology due to its unique structural features and reactivity profile . Its applications span across drug discovery , materials science , and beyond , making it a compound of great interest for researchers worldwide . As synthetic methodologies continue to evolve , we can expect even broader utilization of this remarkable molecule in future scientific endeavors .

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